An In-depth Technical Guide to (2,6-Difluoro-4-isopropoxyphenyl)boronic acid
An In-depth Technical Guide to (2,6-Difluoro-4-isopropoxyphenyl)boronic acid
Abstract
(2,6-Difluoro-4-isopropoxyphenyl)boronic acid, a specialized organoboron compound, has emerged as a significant building block in modern synthetic chemistry, particularly within the realm of drug discovery and materials science. Its unique structural features—the electron-withdrawing difluoro substituents ortho to the boronic acid group and the electron-donating isopropoxy group para—impart distinct reactivity and physicochemical properties. This guide provides a comprehensive technical overview of this reagent, covering its core properties, a plausible synthetic strategy, its critical role in palladium-catalyzed cross-coupling reactions, and its broader implications for medicinal chemistry. Detailed experimental protocols, mechanistic insights, and data are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective application.
Introduction and Core Compound Identification
(2,6-Difluoro-4-isopropoxyphenyl)boronic acid belongs to the versatile class of arylboronic acids, which are widely utilized as key intermediates in organic synthesis.[1] The strategic placement of two fluorine atoms flanking the boronic acid moiety significantly modulates the electronic properties and reactivity of the molecule. This substitution pattern is crucial for fine-tuning the parameters of cross-coupling reactions and for introducing fluorine, a key element in many modern pharmaceuticals, into target molecules.
The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.
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Compound Name: (2,6-Difluoro-4-isopropoxyphenyl)boronic acid
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CAS Number: 2096337-66-3[2]
Boronic acids are renowned for their stability, low toxicity, and versatile reactivity, making them indispensable tools for constructing carbon-carbon bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][3] This particular reagent is of high interest to medicinal chemists for creating complex molecular architectures with potential therapeutic applications.
Physicochemical Properties
A summary of the key physicochemical data for (2,6-Difluoro-4-isopropoxyphenyl)boronic acid is presented below. These properties are essential for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Reference |
| CAS Number | 2096337-66-3 | [2] |
| MDL Number | MFCD22689791 | [2] |
| Molecular Formula | C₉H₁₁BF₂O₃ | [4] |
| Molecular Weight | 216.0 g/mol | [4] |
Note: Data is compiled from publicly available supplier information.
Synthesis Strategy: A Mechanistic Approach
While a specific, peer-reviewed synthesis for (2,6-Difluoro-4-isopropoxyphenyl)boronic acid is not detailed in the provided search results, a general and highly effective method for preparing arylboronic acids involves the electrophilic trapping of an organometallic intermediate with a borate ester at low temperatures. This established method provides a reliable pathway to the target compound.
Plausible Synthetic Workflow
The synthesis can be logically broken down into two main stages: formation of a lithiated aryl species followed by borylation and hydrolysis.
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Precursor Selection: The synthesis would logically commence from 1,3-difluoro-5-isopropoxybenzene. This precursor contains the required substitution pattern on the aromatic ring.
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Directed Ortho-Metalation (DoM): The isopropoxy group is not a strong directing group for lithiation. Therefore, a more common approach would be a halogen-metal exchange starting from a brominated precursor, such as 1-bromo-2,6-difluoro-4-isopropoxybenzene.
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Borylation: The resulting aryllithium species is a potent nucleophile. It is reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, which serves as the boron electrophile. This step must be conducted at very low temperatures (typically -78 °C) to prevent unwanted side reactions.
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Hydrolysis: The intermediate boronate ester is not isolated but is directly hydrolyzed under acidic aqueous conditions to yield the final (2,6-Difluoro-4-isopropoxyphenyl)boronic acid.
Diagram of Proposed Synthetic Pathway
Caption: Proposed synthesis of the target boronic acid.
Application in Suzuki-Miyaura Cross-Coupling
The premier application of (2,6-Difluoro-4-isopropoxyphenyl)boronic acid is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds.[1] This reaction is a cornerstone of modern organic synthesis due to its functional group tolerance, mild conditions, and high yields.[3]
Mechanistic Rationale
The Suzuki-Miyaura reaction follows a well-established catalytic cycle involving a palladium catalyst.[5]
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Oxidative Addition: A low-valent Pd(0) catalyst oxidatively adds to an organic halide (R¹-X), forming a Pd(II) intermediate.
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Transmetalation: This is the crucial step where the boronic acid participates. A base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid, forming a more nucleophilic boronate species.[5] This species then transfers its organic group (the 2,6-difluoro-4-isopropoxyphenyl moiety) to the palladium center, displacing the halide.
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Reductive Elimination: The two organic groups on the palladium complex (R¹ and the aryl group from the boronic acid) couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Generalized Experimental Protocol
This protocol provides a robust starting point for coupling (2,6-Difluoro-4-isopropoxyphenyl)boronic acid with an aryl bromide. Optimization may be required for specific substrates.
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Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), (2,6-Difluoro-4-isopropoxyphenyl)boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv).[3]
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Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
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Solvent and Catalyst Addition: Add a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).[3] Finally, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025-0.05 mmol, 2.5-5 mol%).[3]
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Reaction: Heat the mixture to the desired temperature (typically 85-100 °C) and stir vigorously until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Significance in Drug Discovery
The incorporation of a boronic acid moiety into bioactive molecules has become an increasingly successful strategy in medicinal chemistry.[6] This is exemplified by several FDA-approved drugs:
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Bortezomib (Velcade®): A proteasome inhibitor used to treat multiple myeloma.[7]
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Ixazomib (Ninlaro®): A second-generation oral proteasome inhibitor, also for multiple myeloma.[7]
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Vaborbactam (Vabomere®): A β-lactamase inhibitor used in combination with antibiotics to combat resistant bacterial infections.[1][7]
The boronic acid group is a unique pharmacophore. It is a Lewis acid that can form reversible covalent bonds with the hydroxyl groups of serine residues found in the active sites of many enzymes, particularly serine proteases.[1] This interaction is a key mechanism of action for many boronic acid-based drugs.
The specific structure of (2,6-Difluoro-4-isopropoxyphenyl)boronic acid offers several advantages from a drug design perspective:
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Fluorine Substitution: The ortho-difluoro groups can enhance binding affinity through various non-covalent interactions and can improve metabolic stability and membrane permeability of the final compound.
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Isopropoxy Group: This group increases lipophilicity, which can aid in cell membrane penetration, and provides a vector for further chemical modification.
Handling and Storage
Handling: (2,6-Difluoro-4-isopropoxyphenyl)boronic acid should be handled in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Storage: Boronic acids can be susceptible to dehydration, which can lead to the formation of boroxine anhydrides. It is recommended to store the compound in a tightly sealed container in a cool, dry place, often under an inert atmosphere if long-term storage is required. For certain boronic acids, storage at 2-8°C is recommended.[8]
Conclusion
(2,6-Difluoro-4-isopropoxyphenyl)boronic acid (CAS No. 2096337-66-3) is a highly valuable and specialized reagent for organic synthesis and medicinal chemistry. Its unique electronic and steric properties, conferred by the difluoro and isopropoxy substituents, make it an excellent building block for creating complex, fluorine-containing molecules via the Suzuki-Miyaura cross-coupling reaction. As the demand for sophisticated pharmaceutical agents grows, the strategic application of such precisely engineered boronic acids will continue to be a critical component of innovation in drug discovery and development.
References
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Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PMC - PubMed Central URL: [Link]
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Title: The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Source: SciSpace URL: [Link]
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Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective Source: PMC - PubMed Central URL: [Link]
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Title: THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION Source: ResearchGate URL: [Link]
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Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: NIH URL: [Link]
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Title: Synthesis and characterization of 2,6-difluoro-4-carboxyphenylboronic acid and a biotin derivative thereof as captors of anionic aqueous [F-18]-fluoride for the preparation of [F-18/F-19]-labeled aryltrifluoroborates with high kinetic stability Source: UBC Chemistry Department - The University of British Columbia URL: [Link]
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Title: (PDF) 2,4-Difluorophenylboronic acid Source: ResearchGate URL: [Link]
-
Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: ResearchGate URL: [Link]
-
Title: Design and discovery of boronic acid drugs. Source: Semantic Scholar URL: [Link]
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Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]
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Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine Source: Beilstein Journals URL: [Link]
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Title: Design and discovery of boronic acid drugs | Request PDF Source: ResearchGate URL: [Link]
- Title: US6576789B1 - Process for the preparation of substituted phenylboronic acids Source: Google Patents URL
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2096337-66-3 Cas No. | (2,6-Difluoro-4-isopropoxyphenyl)boronic acid | Apollo [store.apolloscientific.co.uk]
- 3. scispace.com [scispace.com]
- 4. 1451390-93-4|(3,5-Difluoro-4-isopropoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 871125-73-4|(2,4,6-Trifluoro-3-isopropoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

